Artesunate-d4
Overview
Description
Artesunate-d4 is a derivative of artemisinin, which is typically administered orally or intravenously in the treatment of severe malaria . It has a short half-life in the body, allowing for rapid and effective treatment of the disease .
Synthesis Analysis
Artesunate is synthesized from artemisinin in a two-step reaction involving reduction and esterification using diisobutylaluminum hydride (DIBAL) and succinic anhydride . This process includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .
Molecular Structure Analysis
Artesunate-d4 has a molecular formula of C19H22D4O8 and a molecular weight of 398.50 g/mol . It is rapidly hydrolyzed to dihydroartemisinin, the most active schizonticidal metabolite .
Chemical Reactions Analysis
Artesunate remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months, wherein it undergoes approximately 9% decomposition . At higher temperatures, substantially greater decomposition supervenes, with the formation of dihydroartemisinin (DHA) and other products .
Physical And Chemical Properties Analysis
Artesunate has an advantage of a hydrophilic group over other artemisinins which makes it a more potent drug . It remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months .
Scientific Research Applications
Cancer Therapy :
- Artesunate induces oxidative DNA damage and cell death in cancer cells. It activates the DNA damage response and triggers tumor cell death, particularly in glioma cells (Berdelle et al., 2011).
- It has been found to cause DNA breakage, apoptosis, and necrosis in cancer cells, suggesting its potential as a therapeutic agent against cancer (Li et al., 2008).
Treatment of Hypertrophic Scars :
- Artesunate shows efficacy in reducing hypertrophic scar formation, influencing fibroblast and collagen synthesis, and affecting the TGF-β1 and SMAD3 signaling pathways in a rabbit ear hypertrophic scar model (Nong et al., 2019).
Apoptosis in Endothelial Cells :
- Studies indicate that artesunate can induce apoptosis in human umbilical vein endothelial cells, suggesting its potential for therapeutic use in conditions involving endothelial cells (Wu et al., 2004).
Malaria Treatment :
- Research on nanoparticle-fortified artesunate indicates enhanced efficacy in targeting malarial parasites, showcasing its continued importance in antimalarial therapies (Kannan et al., 2019).
Diabetic Nephropathy :
- Artesunate has shown potential in treating diabetic nephropathy by inhibiting inflammatory responses and oxidative stress in rat mesangial cells (Sun et al., 2018).
Treatment of Allergic Contact Dermatitis :
- Topical artesunate has been found to inhibit contact hypersensitivity in guinea pigs, suggesting a possible novel treatment for allergic contact dermatitis and related skin disorders (Chen & Maibach, 1994).
Combating Drug-Resistant Prostate Cancer :
- Artesunate demonstrates an ability to inhibit the growth of docetaxel-resistant prostate cancer cells, indicating its potential as a complementary therapy in advanced prostate cancer (Vakhrusheva et al., 2022).
Hepatic Fibrosis :
- It has a protective effect against hepatic fibrosis induced by multiple pathogenic factors and inflammation, acting through the inhibition of the LPS/TLR4/NF-κB signaling pathway in rats (Lai et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-SIUCRFQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artesunate-d4 | |
CAS RN |
1316753-15-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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